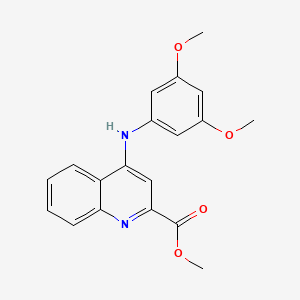

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

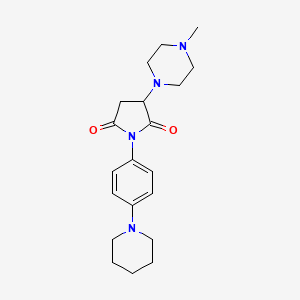

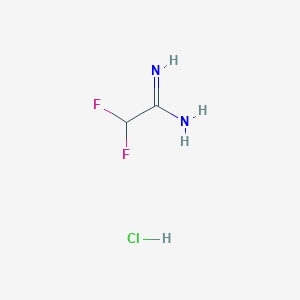

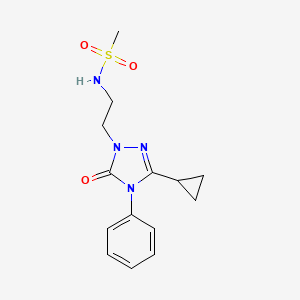

The compound contains several functional groups including a triazole ring, a piperazine ring, an amine group, and a methoxy group. The presence of these functional groups suggests that the compound could have various chemical properties and potential applications, particularly in medicinal chemistry .

Applications De Recherche Scientifique

- Researchers have investigated this compound as a potential α-amylase inhibitor for treating diabetes. α-Amylase is an enzyme responsible for breaking down starch into glucose and maltose. Inhibiting α-amylase activity can slow carbohydrate digestion, leading to better blood glucose regulation .

- Molecular docking simulations were performed to understand the binding interactions between the compound and Bacillus paralicheniformis α-amylase. Hybrids 6c, 7a, and 7b displayed favorable binding affinities, suggesting their potential as inhibitors .

- The same active compounds (6c, 7a, and 7b) were evaluated for their pharmacokinetic properties using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling. These compounds showed non-toxic profiles, enhancing their suitability for drug development .

- Compound 5b and 7a underwent molecular dynamics simulations to explore their stability within the active sites of α-amylase. The hybrid-protein complexes remained stable over a 100-ns simulation, reinforcing their potential as drug candidates .

- Researchers have explored these compounds for their potential as catalysts, sensors, and functional materials .

- The synthesis of this compound involved a three-step protocol, yielding it in good yield. Such synthetic methodologies contribute to the broader field of organic chemistry and drug discovery .

Antidiabetic Agents

Molecular Docking Studies

In Silico ADMET Analysis

Molecular Dynamics Simulations

Triazole-Based Hybrid Materials

Synthetic Methodology Development

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone' involves the reaction of 3-chloroaniline with sodium azide to form 5-azido-3-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "3-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2-methoxyphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "3-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-3-chloroaniline.", "5-azido-3-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone'." ] } | |

Numéro CAS |

1291858-79-1 |

Nom du produit |

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone |

Formule moléculaire |

C20H21ClN6O2 |

Poids moléculaire |

412.88 |

Nom IUPAC |

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H21ClN6O2/c1-29-17-8-3-2-7-16(17)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-15-6-4-5-14(21)13-15/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) |

Clé InChI |

GPULQJLNDVWAKI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)

![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)

![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)